

Application Notes and Protocols: A Comprehensive Guide to Screening S6 Kinase Inhibitors

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Compound of Interest

Compound Name: S6(229-239), Amide, biotinylated

Cat. No.: B12378323

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For: Researchers, scientists, and drug development professionals

Introduction

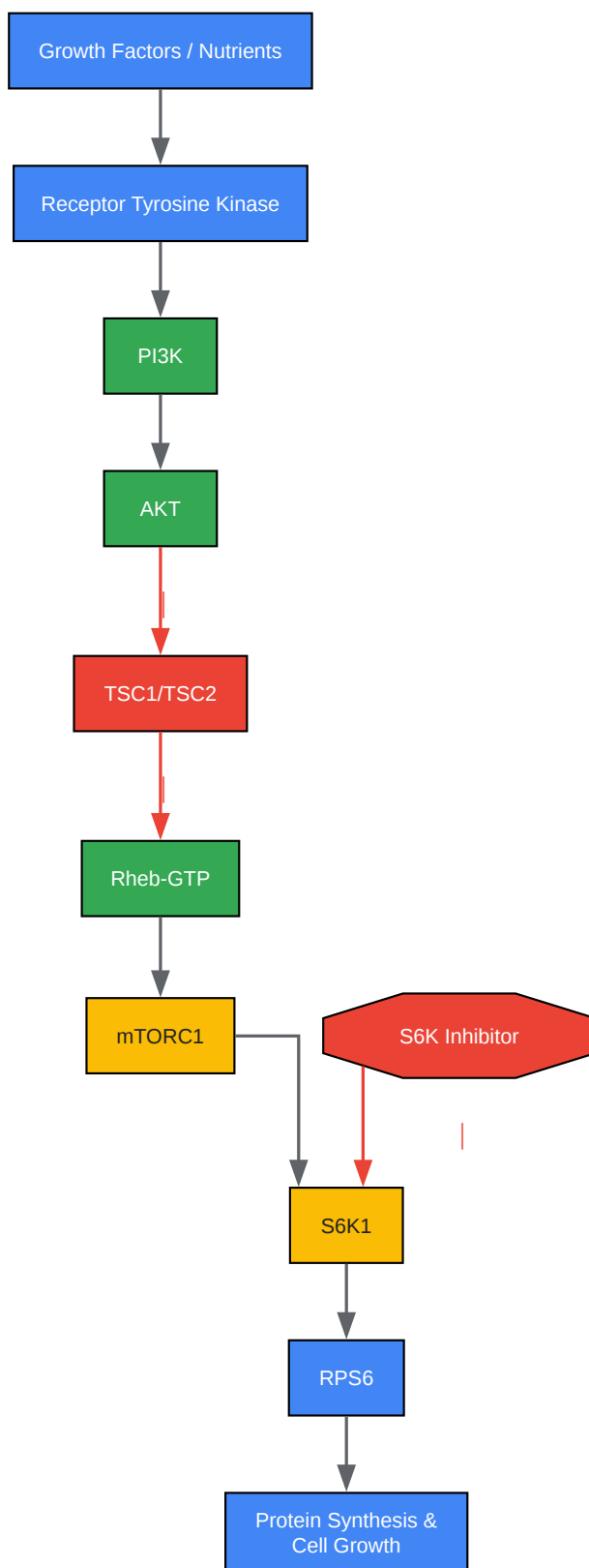
The 70 kDa ribosomal protein S6 kinases (S6K), particularly S6K1 and S6K2, are critical downstream effectors of the PI3K/mTOR signaling pathway.^{[1][2]} This pathway is a central regulator of cell growth, proliferation, and metabolism.^{[3][4]} Dysregulation of the mTOR/S6K signaling cascade has been implicated in numerous diseases, including cancer, diabetes, and obesity, making S6K a compelling therapeutic target.^{[4][5]} The development of potent and selective S6K inhibitors is a key objective in drug discovery.^{[6][7]}

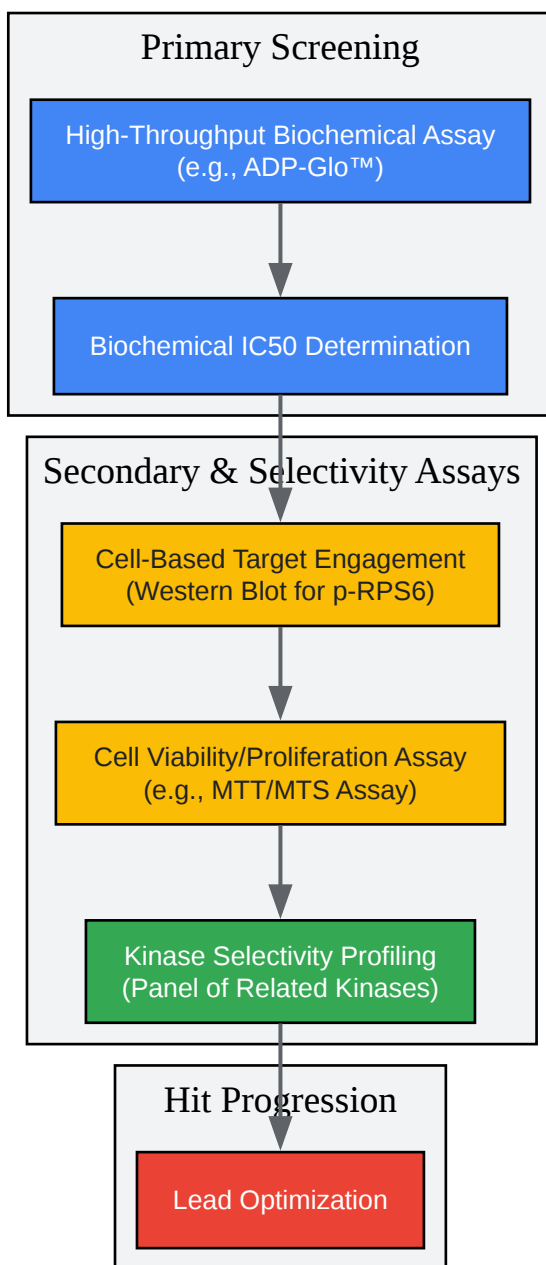
These application notes provide a detailed framework for the experimental design and execution of a screening campaign to identify and characterize novel S6 kinase inhibitors. The protocols outlined herein cover primary biochemical screening, secondary cell-based validation, and selectivity profiling to ensure the identification of robust lead candidates.

S6 Kinase Signaling Pathway

The activation of S6 Kinase is a multi-step process initiated by growth factors or nutrients.^{[5][8]} This leads to the activation of the mTORC1 complex, which then phosphorylates S6K1 at key residues such as Threonine 389.^{[5][9]} Full activation also requires phosphorylation by PDK1 at Threonine 229 in the activation loop.^[9] Once active, S6K1 phosphorylates several substrates,

most notably the 40S ribosomal protein S6 (RPS6), leading to the translation of mRNAs that are essential for cell growth and proliferation.^{[1][3]}





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References

- 1. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 7. tandfonline.com [tandfonline.com]
- 8. sdbonline.org [sdbonline.org]
- 9. bpsbioscience.com [bpsbioscience.com]
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